2-Cyclopropyl-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-(trifluoromethyl)pyridine is an organic compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with trifluoromethylpyridine under specific catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Cyclopropyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and effectiveness
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of fluazifop.
Uniqueness: 2-Cyclopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a cyclopropyl and a trifluoromethyl group, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C9H8F3N |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
2-cyclopropyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-3-4-8(13-5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
KEVOGWNNIUKBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.